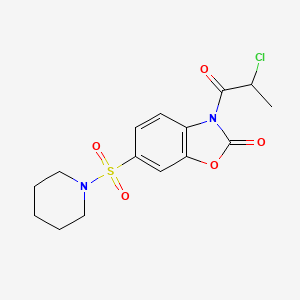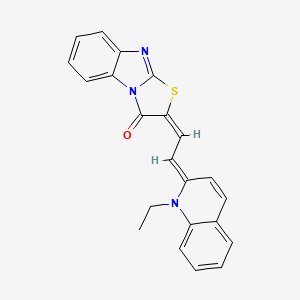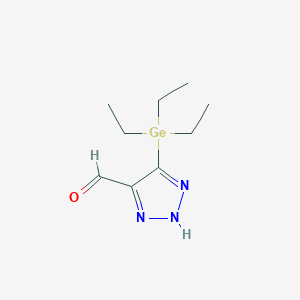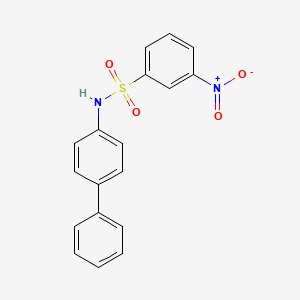![molecular formula C25H27N7O B14950446 (2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)
(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE is a complex organic molecule featuring a triazine ring substituted with piperidine groups and a hydrazone linkage to a dihydroacenaphthylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with piperidine under controlled conditions to introduce the piperidine groups.
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.
Coupling with Dihydroacenaphthylene: The final step involves coupling the hydrazone intermediate with dihydroacenaphthylene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially yielding amine derivatives.
Substitution: The piperidine groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Amine derivatives of the triazine ring or hydrazone linkage.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development studies.
Medicine
Industry
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. The triazine ring and hydrazone linkage may facilitate binding to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE: Similar structure with morpholine groups instead of piperidine.
(2Z)-2-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE: Similar structure with pyrrolidine groups instead of piperidine.
Uniqueness
The uniqueness of (2Z)-2-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}-1,2-DIHYDROACENAPHTHYLEN-1-ONE lies in its specific substitution pattern and the presence of the hydrazone linkage, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C25H27N7O |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2Z)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]acenaphthylen-1-one |
InChI |
InChI=1S/C25H27N7O/c33-22-19-12-8-10-17-9-7-11-18(20(17)19)21(22)29-30-23-26-24(31-13-3-1-4-14-31)28-25(27-23)32-15-5-2-6-16-32/h7-12H,1-6,13-16H2,(H,26,27,28,30)/b29-21- |
Clave InChI |
SVQSFHRTMICBNF-ANYBSYGZSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\3/C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)NN=C3C4=CC=CC5=C4C(=CC=C5)C3=O)N6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(acetyloxy)-6-bromo-2-{[(2-carbamoylphenyl)amino]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B14950365.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)
![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)



![N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14950411.png)

![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
